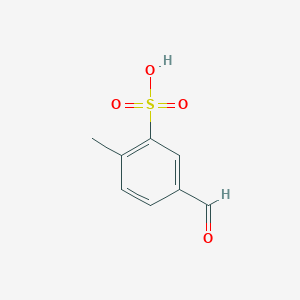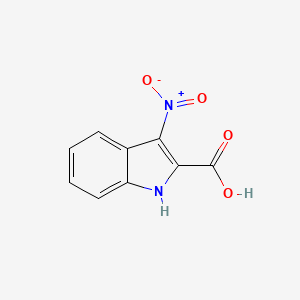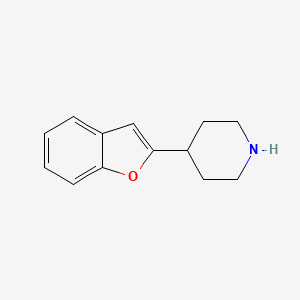
4-(2-Benzofuranyl)-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Benzofuranyl)-piperidine: is a chemical compound that features a benzofuran ring attached to a piperidine moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of a piperidine ring further enhances its potential for various pharmacological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzofuranyl)-piperidine typically involves the construction of the benzofuran ring followed by its attachment to the piperidine moiety. Common methods for synthesizing benzofuran rings include:
- Dehydration of phenoxyalkanone under acidic conditions
- Dehydration of o-hydroxybenzophenone under acidic conditions
- Decarboxylation of o-acetylphenoxyacetic acid or ester under alkaline conditions
- Cyclization of o-hydroxybenzophenone
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve scalable processes such as:
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Benzofuranyl)-piperidine can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
- Substitution: Halogenation and alkylation reactions can be performed using reagents like halogens (e.g., chlorine, bromine) and alkyl halides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran alcohols.
Applications De Recherche Scientifique
Chemistry: 4-(2-Benzofuranyl)-piperidine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities .
Biology: In biological research, benzofuran derivatives are studied for their interactions with various biological targets, including enzymes and receptors .
Industry: In the industrial sector, benzofuran derivatives are used in the production of pharmaceuticals, agrochemicals, and materials with specific properties .
Mécanisme D'action
The mechanism of action of 4-(2-Benzofuranyl)-piperidine involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the oxidative deamination of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, making these compounds potential candidates for the treatment of neurological disorders .
Comparaison Avec Des Composés Similaires
- 2-(2-Benzofuranyl)-4,5-dihydro-1H-imidazole
- 4-(3-Amino-2-benzofuranyl)-coumarins
Uniqueness: 4-(2-Benzofuranyl)-piperidine is unique due to the combination of the benzofuran and piperidine rings, which imparts distinct pharmacological properties. The presence of the piperidine ring can enhance the compound’s ability to interact with biological targets, potentially leading to improved therapeutic efficacy .
Propriétés
Numéro CAS |
54477-05-3 |
|---|---|
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
4-(1-benzofuran-2-yl)piperidine |
InChI |
InChI=1S/C13H15NO/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 |
Clé InChI |
PWGXETSPNUBPGV-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=CC3=CC=CC=C3O2 |
SMILES canonique |
C1CNCCC1C2=CC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


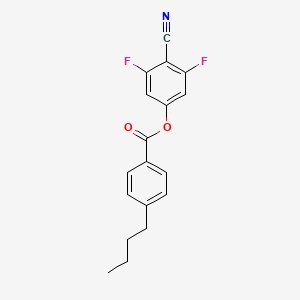


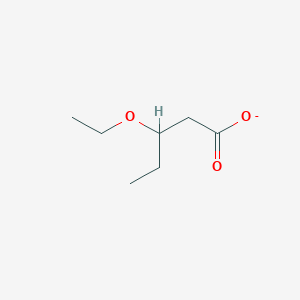
![6-Chloro-9h-pyrido[3,4-b]indol-8-amine](/img/structure/B1628993.png)
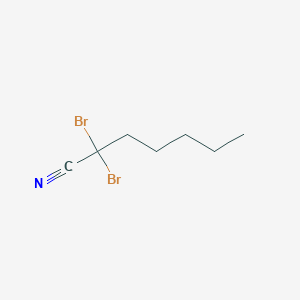
![4-[2-hydroxyethyl(methyl)amino]benzenediazonium;tetrachlorozinc(2-)](/img/structure/B1628997.png)
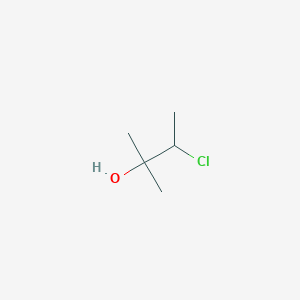
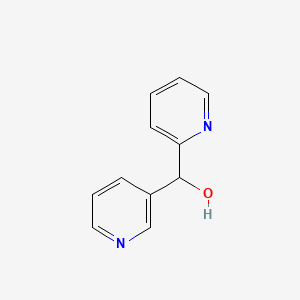
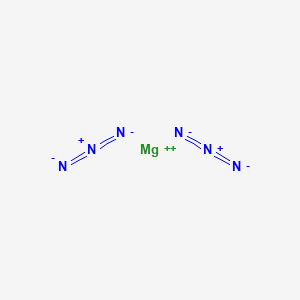
![1-(Benzo[b]thiophen-2-yl)-2-methylpropan-1-ol](/img/structure/B1629001.png)
